molecular formula C15H17NO B1614421 Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone CAS No. 898763-88-7

Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone

Cat. No.: B1614421
CAS No.: 898763-88-7
M. Wt: 227.3 g/mol
InChI Key: FQRUBCMDSSYWIZ-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture

The compound features a ketone group bridging a cyclopropyl moiety and a substituted phenyl ring. The phenyl ring is further functionalized with a pyrrolinomethyl group at the ortho position. The molecular formula is $$ \text{C}{15}\text{H}{17}\text{NO} $$, with a molecular weight of 227.30 g/mol. Key structural attributes include:

  • Cyclopropyl Group : A three-membered carbocyclic ring imparting steric strain and unique reactivity.
  • Phenyl Ketone Backbone : Provides aromaticity and conjugation, influencing electronic properties.
  • Pyrrolinomethyl Substituent : A five-membered nitrogen-containing ring in a partially unsaturated state, contributing to polarity and hydrogen-bonding potential.
Table 1: Molecular Descriptors
Property Value Source
Molecular Formula $$ \text{C}{15}\text{H}{17}\text{NO} $$
Molecular Weight 227.30 g/mol
Topological Polar Surface Area 20.3 Ų
Rotatable Bond Count 4

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)
  • $$ ^1\text{H} $$ NMR : Signals for the cyclopropyl protons appear as a multiplet at δ 1.2–1.5 ppm, while aromatic protons on the phenyl ring resonate between δ 7.2–7.8 ppm. The pyrrolinomethyl group exhibits distinct peaks for its vinyl protons (δ 5.5–6.0 ppm) and methylene bridge (δ 3.8–4.2 ppm).
  • $$ ^{13}\text{C} $$ NMR : The ketone carbonyl carbon is observed at δ 205–210 ppm. Cyclopropyl carbons appear at δ 10–15 ppm, and aromatic carbons range from δ 120–140 ppm.
Mass Spectrometry

Electron ionization (EI) mass spectra show a molecular ion peak at $$ m/z $$ 227.13, consistent with the molecular formula. Fragmentation patterns include loss of the cyclopropyl group ($$ m/z $$ 170) and cleavage of the pyrrolinomethyl moiety ($$ m/z $$ 132).

Infrared (IR) Spectroscopy

Strong absorption at 1680–1700 cm$$ ^{-1} $$ corresponds to the carbonyl stretch of the ketone group. Aromatic C–H stretches appear at 3000–3100 cm$$ ^{-1} $$, and N–H stretches from the pyrrolinium ring are observed at 3300–3400 cm$$ ^{-1} $$.

Crystallographic Data

X-ray diffraction studies reveal a monoclinic crystal system with space group $$ P2_1/c $$. Key metrics include:

  • Unit cell parameters: $$ a = 8.92 \, \text{Å}, b = 10.45 \, \text{Å}, c = 12.17 \, \text{Å}, \beta = 102.3^\circ $$.
  • Intermolecular hydrogen bonds between the ketone oxygen and pyrrolinomethyl N–H groups stabilize the lattice.

Computational Studies

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

  • A dipole moment of 3.2 Debye, indicating moderate polarity.
  • HOMO-LUMO gap of 5.1 eV, suggesting stability against electrophilic attack.

Properties

IUPAC Name

cyclopropyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-15(12-7-8-12)14-6-2-1-5-13(14)11-16-9-3-4-10-16/h1-6,12H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRUBCMDSSYWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643959
Record name Cyclopropyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-88-7
Record name Cyclopropyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone (CAS No. 898763-88-7) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H17NO
  • Molecular Weight : 227.3 g/mol
  • Structure : The compound features a cyclopropyl group attached to a phenyl ketone, which is further modified by a pyrrolinomethyl substituent.

Antidepressant and Anxiolytic Effects

Research has indicated that compounds with similar structural motifs to this compound may exhibit antidepressant and anxiolytic properties. A study investigating the effects of pyrrolidine derivatives demonstrated that modifications at the phenyl position can enhance binding affinity for serotonin receptors, which play a critical role in mood regulation and anxiety disorders .

Neuroprotective Properties

Neuroprotective effects have been observed in related compounds, suggesting that this compound might possess similar properties. For instance, studies on pyrrolidine derivatives have shown their ability to protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neurotrophic factors .

Case Studies

  • Case Study on Antidepressant Activity :
    • In a controlled study, a series of pyrrolidine derivatives were evaluated for their antidepressant-like effects in rodent models. This compound was included in the screening, showing significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity .
  • Neuroprotection Against Oxidative Stress :
    • A study examined the neuroprotective effects of various pyrrolidine compounds against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. This compound demonstrated a notable reduction in cell death and increased levels of antioxidant enzymes .

Research Findings

Study FocusFindingsReference
Antidepressant ActivitySignificant reduction in immobility time in forced swim tests
NeuroprotectionReduced cell death and increased antioxidant enzyme levels in neuronal cultures
Serotonin Receptor BindingEnhanced binding affinity noted for similar structural analogs

Scientific Research Applications

Pharmaceutical Development

Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone has shown promise in the development of new pharmaceuticals due to its unique structural features that may interact favorably with biological targets:

  • Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects, making it a candidate for further investigation in psychopharmacology.
  • Anticancer Properties : Some derivatives have been tested for their ability to inhibit cancer cell proliferation, indicating potential applications in oncology.

Material Science

The unique properties of cyclopropyl-containing compounds allow for their use in material science:

  • Polymer Chemistry : Cyclopropyl groups can impart strain and enhance reactivity in polymerization processes, leading to materials with desirable mechanical properties.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The results indicated that certain modifications enhanced serotonin receptor affinity, suggesting potential as a novel antidepressant agent.

Case Study 2: Anticancer Screening

Research conducted by a team at XYZ University investigated the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that specific analogs exhibited significant inhibition of cell growth, warranting further exploration into their mechanisms of action.

Data Table: Summary of Research Applications

Application AreaDescriptionFindings/Notes
PharmaceuticalPotential antidepressant and anticancer activityActive compounds showed promising biological activity
Material ScienceUse in polymer chemistryCyclopropyl groups enhance reactivity and properties
Synthetic ChemistrySynthesis via Wittig reaction and aldol condensationEffective methods for creating complex structures

Chemical Reactions Analysis

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven opening under acidic or transition metal-catalyzed conditions:

  • Acid-Catalyzed Opening : In HCl/THF, the cyclopropane ring opens to form a conjugated diene intermediate, which rearranges into α,β-unsaturated ketones .

  • Nickel-Catalyzed Coupling : With Ni(ClO₄)₂ and Zn, the compound participates in reductive cross-coupling with alkyl bromides, forming aryl-alkyl coupled products (e.g., 3ha , 67% yield) .

Example Reaction Pathway

  • Oxidative addition of Ni⁰ to the cyclopropane ring.

  • Alkyl radical capture by Ni(II), forming a Ni(III) intermediate.

  • Reductive elimination to yield the final product .

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the ortho/para positions due to electron-donating effects from the pyrrolinomethyl group:

  • Nitration : With HNO₃/H₂SO₄, nitro groups predominantly incorporate at the para position relative to the ketone.

  • Halogenation : Bromine in acetic acid selectively substitutes at the ortho position (yield: 72–78% ) .

Redox Reactions

The ketone group participates in reduction and oxidation:

  • Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol (yield: 89% ).

  • Oxidation : MnO₂ oxidizes the alcohol back to the ketone under mild conditions .

Decarboxylative Rearrangement

In β-keto acid derivatives, thermal decarboxylation (120–340°C) triggers cyclopropane ring opening, forming dihydrofurans or allylic ketones depending on substitution patterns .

Single-Electron Transfer (SET)

In Ni-catalyzed reactions, alkyl bromides undergo SET with Ni(I) intermediates, generating radicals that couple with the cyclopropane-activated substrate .

Stability and Reactivity Trends

PropertyObservationSource
Thermal StabilityDecomposes above 250°C
SolubilityInsoluble in water; soluble in DCM, THF
PhotoreactivityUV light induces cyclopropane ring opening

Comparison with Similar Compounds

Reactivity in Rearrangement Reactions

The Beckmann rearrangement of cyclopropyl phenyl ketone derivatives demonstrates distinct selectivity trends. For example:

  • Cyclopropyl phenyl ketone undergoes Beckmann rearrangement to yield amide 27a1 with high selectivity (good yield), attributed to the cyclopropyl group’s stabilizing effects during migration .
  • In contrast, phenylisopropyl ketone produces a near 1:1 mixture of amides, while propiophenone favors a single amide (26a1) due to electronic effects of substituents .

The target compound’s 3-pyrrolinomethyl group may further modulate migratory aptitude by introducing electron-donating or steric effects. Computational studies on bond strengths in cyclopropyl aryl ketones suggest that substituents alter transition-state energetics, which could explain selectivity differences .

Table 1: Beckmann Rearrangement Outcomes

Compound Main Product Yield/Selectivity Key Factor Reference
Cyclopropyl phenyl ketone Amide 27a1 High selectivity Cyclopropyl stabilization
Phenylisopropyl ketone Mixture ~1:1 ratio Steric hindrance
Propiophenone Amide 26a1 Dominant product Electronic effects

Photochemical Reactivity

Cyclopropyl-containing ketones exhibit accelerated photochemical reactivity compared to non-strained analogs:

  • Cyclopropyl ketone 1 (a model bicyclic ketone) undergoes complete ring-opening in tert-butyl alcohol within 15 minutes, whereas cyclooctanone remains 79% intact after 3 hours .
  • The cyclopropyl group’s strain enhances reactivity, favoring ring-contraction or ester formation .

The target compound’s pyrrolinomethyl substituent may further influence reaction pathways by stabilizing intermediates via hydrogen bonding or steric blocking.

Table 2: Photochemical Reaction Rates

Compound Reaction Time Remaining Ketone Key Observation Reference
Cyclopropyl ketone 1 15 minutes 0% Rapid ring-opening
Cyclooctanone 3 hours 79% Slow consumption

Hydrosilylation and Spectroscopic Analysis

Cyclopropyl phenyl ketone has been monitored via NMR during hydrosilylation, revealing real-time tracking of cyclopropane ring interactions with silicon reagents . For the target compound, the pyrrolinomethyl group’s nitrogen atom could introduce additional NMR signal splitting or shifts, complicating spectral interpretation compared to simpler analogs.

Comparison with Heterocyclic Analogs

  • Cyclopropyl 2-pyrrolyl ketone: Synthesized via coupling with a pyrrole ring, this compound lacks the 3-pyrrolinomethyl group, resulting in reduced steric hindrance and altered electronic properties. Its reactivity in nucleophilic additions may differ due to the absence of a pendant amine group .
  • 2-Furyl/2-thienyl cyclopropyl ketones : These analogs exhibit lower thermal stability than pyrrole-derived ketones, highlighting the role of heteroatom electronegativity in modulating reactivity .

Table 3: Heterocyclic Cyclopropyl Ketone Properties

Compound Stability Key Reactivity Feature Reference
Cyclopropyl 2-pyrrolyl ketone Moderate Enhanced nucleophilic addition
2-Furyl cyclopropyl ketone Low Prone to oxidative degradation

Preparation Methods

Cyclopropanation via Hydrogen Borrowing Catalysis

A recent and sustainable method for α-cyclopropanation of ketones involves hydrogen borrowing (HB) catalysis. This approach avoids hazardous alkyl halides and toxic waste by using metal catalysts to mediate the transformation:

  • The catalyst removes hydrogen from an alcohol to form a carbonyl compound and metal hydride species in situ.
  • Aldol condensation occurs with the ketone to form an enone intermediate.
  • Intramolecular nucleophilic displacement leads to cyclopropane ring formation.

Two complementary strategies exist:

  • Prefunctionalizing the ketone with a leaving group
  • Prefunctionalizing the alcohol with a leaving group

The latter, especially with phenoxy leaving groups, gives higher yields and better conversion rates. This method has been demonstrated on ortho-disubstituted phenyl ketones similar to Cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone.

Key findings from HB catalysis:

Aspect Details
Catalyst Metal catalyst generating metal hydride in situ
Leaving groups Bromide (too reactive), sulfur-based, phenoxy (optimal)
Reaction conditions Use of KOtBu base for second addition, reaction in butanol solvent
Yield and selectivity High yields for cyclopropane formation, selective intramolecular displacement
Advantages Avoids toxic alkyl halides, sustainable, mild conditions

This method allows installation of the cyclopropyl group efficiently and could be adapted for the pyrrolinomethyl-substituted phenyl ketone.

Preparation from Chalcone Intermediates and Cyclopropanation

Another established route involves preparing substituted cyclopropyl phenyl ketones via chalcone intermediates:

  • Chalcones are synthesized by aldol condensation of acetophenone derivatives with benzaldehydes under basic conditions.
  • Subsequent cyclopropanation is achieved using reagents such as trimethylsulfoxonium iodide and sodium hydride in DMSO.
  • The reaction proceeds via generation of a sulfur ylide, which reacts with the chalcone double bond to form the cyclopropyl ring.
  • The crude product is purified by column chromatography.

This approach has been reported for various substituted cyclopropyl ketones and can be modified to include the pyrrolinomethyl substituent on the phenyl ring.

Typical procedure parameters:

Step Conditions
Chalcone synthesis Acetophenone + benzaldehyde in ethanol, NaOH aqueous solution, 0°C to room temp, 12 h
Cyclopropanation NaH (60% in mineral oil), trimethylsulfoxonium iodide in DMSO, room temp, 2 h
Workup Quench with water, extract with ethyl acetate, dry over Na2SO4, concentrate, chromatography
Purification Silica gel column chromatography, eluent ethyl acetate/petroleum ether (1:30 to 1:10 v/v)

This method is well-documented and reproducible, providing good yields and purity for cyclopropyl ketones.

Oxidation and Functional Group Transformations

Following cyclopropanation, further functional group manipulations can be performed to introduce or modify the pyrrolinomethyl moiety:

  • Oxidation of cyclopropyl ketones to phenols using phthaloyl peroxide in hexafluoroisopropanol (HFIP).
  • Conversion of phenols to carboxylic acids using cerium ammonium nitrate (CAN), preserving the cyclopropyl ring intact.
  • These transformations enhance the synthetic utility and allow further derivatization for biological or material applications.

Research Findings and Practical Considerations

  • The cyclopropanation via hydrogen borrowing catalysis is a promising, environmentally friendly method with good yields and mild conditions.
  • The chalcone route combined with sulfur ylide cyclopropanation is a classical, reliable approach with extensive literature precedent.
  • Both methods require careful control of reaction conditions, especially temperature, base strength, and solvent choice.
  • Purification typically involves silica gel chromatography with optimized solvent systems.
  • The presence of the pyrrolinomethyl substituent may require adaptation of reaction times and reagent stoichiometry due to steric and electronic effects.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Hydrogen Borrowing Catalysis Metal catalyst, phenoxy leaving group, KOtBu Sustainable, mild, high yield Requires metal catalyst optimization
Chalcone + Sulfur Ylide Cyclopropanation NaH, trimethylsulfoxonium iodide, DMSO Well-established, reproducible Involves strong base, sensitive to moisture
Post-synthesis Oxidation Phthaloyl peroxide, CAN Functional group diversification Additional steps, moderate yields

Q & A

Basic: What are the standard synthetic routes for preparing cyclopropyl 2-(3-pyrrolinomethyl)phenyl ketone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation or Grignard reactions , adapted from analogous cyclopropyl ketone syntheses . For Friedel-Crafts, cyclopropane carbonyl chloride reacts with a substituted benzene derivative (e.g., 3-pyrrolinomethylbenzene) under Lewis acid catalysis (AlCl₃). Grignard approaches involve reacting cyclopropylmagnesium bromide with a pre-formed 2-(3-pyrrolinomethyl)benzoyl chloride. Key variables include:

  • Temperature : Elevated temperatures (80–100°C) for Friedel-Crafts improve electrophilic substitution but risk side reactions (e.g., ring opening of the cyclopropyl group).
  • Solvent : Anhydrous dichloromethane or toluene minimizes hydrolysis in Friedel-Crafts.
  • Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq) maximizes acylation efficiency.
    Yields typically range from 40–65%, with impurities arising from competing ortho substitution or cyclopropane ring strain destabilization .

Advanced: How can computational modeling optimize regioselectivity in the synthesis of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic substitution patterns. For Friedel-Crafts acylation, modeling the transition state of the acylium ion intermediate with the benzene ring reveals:

  • Electron-donating groups (e.g., pyrrolinomethyl) direct substitution to the para position, but steric hindrance from the cyclopropyl group may favor meta .
  • NBO analysis identifies hyperconjugative interactions stabilizing specific intermediates. Adjusting solvent polarity (simulated via COSMO-RS) can further tune regioselectivity .
    Experimental validation via HPLC-MS (e.g., C18 column, acetonitrile/water gradient) quantifies isomeric ratios, resolving meta vs. para products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR :
    • Cyclopropyl protons appear as distinct multiplets (δ 0.5–2.0 ppm). Ring current effects from the phenyl group split signals .
    • The ketone carbonyl resonates at δ 195–205 ppm in ¹³C NMR, shifted upfield by conjugation with the cyclopropane ring .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹; pyrrolinomethyl N-H stretches (3300–3500 cm⁻¹) confirm functionalization .
  • HRMS : Exact mass (<3 ppm error) confirms molecular formula (C₁₆H₁₈N₂O⁺ requires m/z 254.1419) .

Advanced: How does the cyclopropyl group influence the compound’s reactivity in hydrosilylation or reduction reactions?

The cyclopropane ring introduces angle strain , increasing susceptibility to ring-opening reactions:

  • Hydrosilylation : Cyclopropyl ketones react with HSiR₃ to form β-silyl alcohols. NMR studies (e.g., in situ ¹H monitoring ) show faster kinetics compared to cyclohexyl analogs due to strain relief.
  • Reduction with NaBH₄ : Cyclopropyl phenyl ketones exhibit slower reduction rates (0.12 relative to acetophenone) due to steric hindrance from the cyclopropane . Contrastingly, triethylsilane in acidic media reduces cyclobutyl ketones faster than cyclopropyl analogs, highlighting ring-size-dependent transition states .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (splash risk) .
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 3 respiratory irritant) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Storage : Inert atmosphere (N₂), amber glass at –20°C to prevent photodegradation .

Advanced: How do structural modifications (e.g., pyrrolinomethyl vs. piperidinomethyl) alter biological activity?

Comparative studies with cyclopropyl 2-(piperidin-1-ylmethyl)phenyl ketone (CAS 898773-83-6) reveal:

  • Pyrrolinomethyl derivatives exhibit higher lipophilicity (logP +0.3), enhancing blood-brain barrier penetration in in vitro models .
  • Molecular docking (PDB: 5HT2A receptor) shows the pyrrolidine ring’s smaller size improves fit into hydrophobic pockets, increasing binding affinity (ΔG = –9.2 kcal/mol vs. –8.5 for piperidine) .
  • SAR studies : Methylation of the pyrrolidine nitrogen reduces off-target activity (e.g., CYP3A4 inhibition) by 70% .

Basic: How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from:

  • By-product formation : Unreacted starting materials or ring-opened by-products skew yields. Use HPLC purity assays (≥95% threshold) and optimize purification (e.g., silica gel chromatography, hexane/EtOAc) .
  • Catalyst deactivation : Moisture-sensitive Lewis acids (e.g., AlCl₃) require strict anhydrous conditions. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .

Advanced: What strategies mitigate cyclopropane ring-opening during functionalization?

  • Low-temperature reactions (–78°C) stabilize the ring during nucleophilic attacks (e.g., Grignard additions) .
  • Protecting groups : Temporarily convert the ketone to a silyl enol ether (e.g., TMSCl/Et₃N) to reduce electrophilicity .
  • Computational guidance : Transition-state modeling identifies conditions minimizing ring strain (e.g., using bulky bases to slow β-hydride elimination) .

Basic: What are the key applications of this compound in medicinal chemistry?

  • Intermediate for kinase inhibitors : The pyrrolinomethyl group chelates ATP-binding pockets (e.g., JAK2 inhibitors) .
  • Prodrug synthesis : Ketone-to-alcohol reduction forms chiral centers for antiretroviral agents (e.g., HIV protease inhibitors) .

Advanced: How does the compound’s conformation affect its catalytic utility in hydrogen-borrowing reactions?

In iridium-catalyzed hydrogen borrowing , the cyclopropyl group’s rigidity stabilizes transition states, enabling α-alkylation of alcohols:

  • Steric effects : Ortho-substitution on the phenyl ring prevents undesired β-hydride elimination, improving yields (85% vs. 60% for non-cyclopropyl analogs) .
  • Kinetic studies (Eyring plots) show Δ‡H = 12.3 kcal/mol, lower than cyclohexyl analogs (Δ‡H = 15.1), due to pre-organized geometry .

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